2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-2-oxoindoline with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(1,5-Dimethyl-2-oxoindolin-3-yl)acetonitrile can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-11-10(7-8)9(5-6-13)12(15)14(11)2/h3-4,7,9H,5H2,1-2H3 |
InChI Key |
QWOJZWWUAIETBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2CC#N)C |
Origin of Product |
United States |
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